REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH2:10][CH3:11].[Br:12]Br>>[Br:12][C:6]1[CH:5]=[CH:4][C:3]([O:9][CH2:10][CH3:11])=[C:2]([Cl:1])[C:7]=1[F:8]
|
Name
|
|
Quantity
|
606 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1F)OCC
|
Name
|
|
Quantity
|
570 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
by stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 1 hour in a temperature range of 20 to 40° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
was washed with a saturated sodium thiosulfate aqueous solution
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
having been washed
|
Type
|
DISTILLATION
|
Details
|
was subjected to fractional distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C=C1)OCC)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |